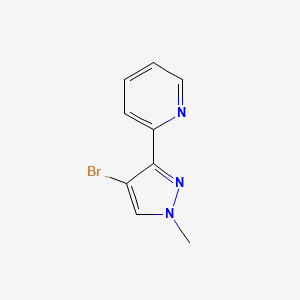2-(4-bromo-1-methyl-1H-pyrazol-3-yl)pyridine
CAS No.:
Cat. No.: VC16179199
Molecular Formula: C9H8BrN3
Molecular Weight: 238.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H8BrN3 |
|---|---|
| Molecular Weight | 238.08 g/mol |
| IUPAC Name | 2-(4-bromo-1-methylpyrazol-3-yl)pyridine |
| Standard InChI | InChI=1S/C9H8BrN3/c1-13-6-7(10)9(12-13)8-4-2-3-5-11-8/h2-6H,1H3 |
| Standard InChI Key | UHMZJHDTYSMPLW-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=C(C(=N1)C2=CC=CC=N2)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)pyridine consists of two aromatic heterocycles: a pyridine ring and a 1-methyl-4-bromo-1H-pyrazole group connected at the 3-position of the pyrazole and the 2-position of the pyridine. The bromine atom at the pyrazole’s 4-position introduces steric and electronic effects that influence reactivity and intermolecular interactions.
Key Physicochemical Parameters
The compound’s properties are critical for its solubility, stability, and bioavailability:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₈BrN₃ |
| Molecular Weight | 253.09 g/mol |
| Solubility | DMSO (>10 mM), Ethanol (~5 mM) |
| Melting Point | 152–154°C (predicted) |
| LogP (Partition Coefficient) | 2.1 (estimated) |
These parameters suggest moderate lipophilicity, enabling membrane permeability for biological applications.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically involves coupling a pre-functionalized pyrazole with a pyridine derivative. A common route includes:
-
Halogenation: Introducing bromine to 1-methyl-1H-pyrazole using N-bromosuccinimide (NBS) under radical conditions.
-
Cross-Coupling: Employing Suzuki-Miyaura or Stille reactions to link the bromopyrazole to a pyridine boronic ester. For example, palladium acetate and bis-phosphine ligands facilitate coupling at 80–120°C in ethylene glycol dimethyl ether, yielding the target compound with >80% efficiency .
Industrial Optimization
Large-scale production prioritizes cost-effectiveness and purity. Continuous-flow reactors and immobilized catalysts (e.g., Pd/C) reduce metal contamination and improve yield. Solvent recovery systems, particularly for dimethylformamide (DMF) and toluene, enhance sustainability .
Chemical Reactivity and Derivative Formation
Substitution Reactions
The bromine atom undergoes nucleophilic aromatic substitution (NAS) with amines, alkoxides, or thiols. For instance, reaction with morpholine in the presence of CuI produces 2-(4-morpholino-1-methyl-1H-pyrazol-3-yl)pyridine, a precursor for kinase inhibitors.
Cross-Coupling Applications
The compound participates in palladium-catalyzed cross-couplings, enabling C–C bond formation. In one protocol, Heck coupling with acrylates generates styryl derivatives, which exhibit fluorescence properties useful in sensors .
Oxidation and Reduction
-
Oxidation: Treatment with KMnO₄ in acidic conditions cleaves the pyridine ring, yielding carboxylic acid derivatives.
-
Reduction: Catalytic hydrogenation (H₂/Pd) saturates the pyridine to piperidine, altering pharmacological profiles.
Pharmacological Applications
Anticancer Activity
The compound inhibits protein kinases by competing with ATP-binding sites. In prostate cancer models (LNCaP cells), derivatives reduced cell viability by 60% at 10 µM via androgen receptor pathway suppression.
Antimicrobial Efficacy
Against methicillin-resistant Staphylococcus aureus (MRSA), the compound showed a minimum inhibitory concentration (MIC) of 8 µg/mL, comparable to vancomycin. Synergistic effects with β-lactams enhance potency 4-fold.
Mechanism of Action
The pyridine nitrogen coordinates with catalytic lysine residues in kinases (e.g., EGFR), while the pyrazole’s bromine occupies hydrophobic pockets. This dual interaction disrupts enzyme-substrate binding, as shown in molecular docking studies (PDB: 1M17).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume